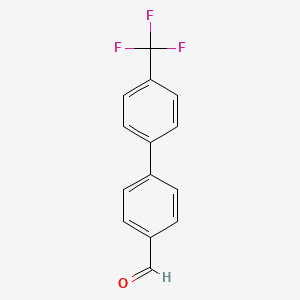

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

CAS No.: 90035-34-0

Cat. No.: VC2172231

Molecular Formula: C14H9F3O

Molecular Weight: 250.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90035-34-0 |

|---|---|

| Molecular Formula | C14H9F3O |

| Molecular Weight | 250.21 g/mol |

| IUPAC Name | 4-[4-(trifluoromethyl)phenyl]benzaldehyde |

| Standard InChI | InChI=1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H |

| Standard InChI Key | HIMSXOOFWOOYFK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)(F)F |

Introduction

| Identification Parameter | Information |

|---|---|

| Primary Name | 4'-Trifluoromethyl-biphenyl-4-carbaldehyde |

| Common Synonyms | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, 4-[4-(Trifluoromethyl)phenyl]benzaldehyde |

| CAS Registry Number | 90035-34-0 |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| EINECS Number | 618-368-1 |

| MDL Number | MFCD01862519 |

| Reaxys Registry Number | 8143685 |

| PubChem Substance ID | 468592926 |

Physical and Chemical Properties

Appearance and Organoleptic Properties

4'-Trifluoromethyl-biphenyl-4-carbaldehyde typically appears as a white to light yellow crystalline solid or powder . According to product specifications from NINGBO INNO PHARMCHEM, it may present as a white to off-white solid with a faint aromatic odor . The compound's appearance can vary slightly depending on purity and manufacturing processes, with higher purity samples generally appearing more uniformly white.

Suppliers such as TCI America specifically describe the compound as "white to light yellow powder to crystal" in their specifications, indicating the range of acceptable appearances for commercial products . This consistency in appearance serves as a preliminary quality indicator for researchers and manufacturers working with this compound.

Physical Constants and Thermodynamic Data

The physical and chemical properties of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde show some variation across different sources, likely due to differences in measurement methods, purity levels, or calculated versus experimentally determined values. The table below presents a comprehensive comparison of these properties from multiple sources:

| Property | Value (Source 1) | Value (Source 2) | Value (Source 3) | Value (Source 5) |

|---|---|---|---|---|

| Melting Point | 90-94°C | 70-72°C | 74.0-78.0°C | 70-72°C |

| Boiling Point | Not specified (decomposes) | 319.7±42.0°C at 760 mmHg | Not specified | 319.7±42.0°C (Predicted) |

| Density | 1.3 g/cm³ | 1.3±0.1 g/cm³ | Not specified | 1.251±0.06 g/cm³ (Predicted) |

| Flash Point | Not specified | 156.6±19.4°C | Not specified | Not specified |

| Purity Specifications | ≥98% (HPLC) | Not specified | >98.0% (GC) | 95% |

| Solubility | Low in water, soluble in organic solvents | Not specified | Not specified | Not specified |

The melting point data shows the most significant variation, ranging from 70-72°C to 90-94°C across different sources . This variation might reflect differences in sample purity, crystal form, or measurement techniques. For practical applications, researchers should verify the specific properties of their sourced material through independent testing.

Solubility characteristics indicate that the compound exhibits typical behavior for aromatic compounds with a trifluoromethyl group, showing low water solubility but good solubility in common organic solvents such as ethanol, acetone, and chloroform . This solubility profile influences handling procedures and application methodologies in synthesis scenarios.

Applications and Utility

Pharmaceutical and Medicinal Chemistry Applications

The primary application of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde lies in pharmaceutical and medicinal chemistry research. The trifluoromethyl group is a privileged structure in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding selectivity of drug candidates . These properties make compounds containing this group potentially valuable in drug discovery programs.

As an intermediate in pharmaceutical synthesis, this compound provides a useful scaffold that combines the structural rigidity of the biphenyl system with the reactivity of the aldehyde group. The aldehyde functionality serves as a versatile handle for further modifications through various reactions including reductive amination, Wittig reactions, aldol condensations, and oxidation to carboxylic acids .

The compound's categorization under "pharmacetical" and "CHIRAL CHEMICALS" in product categories suggests its potential utility in the synthesis of chiral pharmaceutical compounds, which are increasingly important in modern drug development for their improved efficacy and reduced side effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume